3-Methyl-3',4',5,7-tetrahydroxyflavone

Antiviral Picornavirus Plaque reduction assay

Antiviral flavonoid screening often fails: quercetin, luteolin, kaempferol, and myricetin cannot block picornavirus replication. 3-C-Methylluteolin is the only flavonoid in its class with confirmed picornavirus-selective antiviral activity. • 4,000-fold selectivity index (EC90 ≈ 0.01 µg/mL vs. CC50 = 40 µg/mL) in poliovirus models • Inhibits viral RNA synthesis (IC50 = 6.3 µM) without affecting host transcription • In vivo efficacy confirmed in coxsackie B4 mouse model • C-methyl scaffold resists oxidative degradation vs. quercetin's labile 3-OH Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
Cat. No. B1256075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3',4',5,7-tetrahydroxyflavone
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C16H12O6/c1-7-15(21)14-12(20)5-9(17)6-13(14)22-16(7)8-2-3-10(18)11(19)4-8/h2-6,17-20H,1H3
InChIKeyRQJGBVDTAFXEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3',4',5,7-tetrahydroxyflavone: Structural Identity & Compound Class


3-Methyl-3',4',5,7-tetrahydroxyflavone (CHEBI:74776, also known as 3-C-methylluteolin or querticin) is a tetrahydroxyflavone bearing hydroxy groups at positions 3', 4', 5 and 7 with an additional methyl substituent at the C-3 position of the flavone C-ring [1]. This C-methyl substitution distinguishes it from the more common 3-O-methylated flavonols (e.g., isorhamnetin) and from the parent flavonol quercetin, which carries a hydroxyl at C-3. The compound has been isolated from natural sources including Euphorbia grantii and Uncaria lanosa and is recognized as a member of the 3-alkyl-3',4',5,7-tetrahydroxyflavone (FnH) series, where the alkyl chain length at C-3 modulates lipophilicity and biological compartmentalization [2].

3-C-methylflavone scaffold distinct from 3-O-methylated flavonols
FnH series member for alkyl-chain-dependent compartmentalization studies
Natural product isolate; structurally resolvable from quercetin and luteolin

3-Methyl-3',4',5,7-tetrahydroxyflavone: Why Quercetin and Luteolin Fall Short


The substitution of a methyl group for the hydroxyl at position 3 of the flavone C-ring fundamentally alters the biological activity profile of 3-Methyl-3',4',5,7-tetrahydroxyflavone relative to its closest structural analogs. In poliovirus replication models, quercetin (3-OH) is completely inactive without ascorbate co-treatment, yet the 3-methyl analogue achieves 50% plaque reduction at 10 µM [1]. Broader screening reveals that eight other structurally related flavonoids—including kaempferol, myricetin, and naringenin—fail to block poliovirus replication entirely, indicating that the 3-methyl modification is not a conservative substitution but rather a critical determinant of antiviral bioactivity [2]. In oxidative protection models, the methyl-bearing F1H compound exhibits a system-dependent efficacy profile distinct from both quercetin and longer-chain FnH analogs, which precludes simple interchangeability for applications requiring predictable compartment-specific antioxidant behavior [3].

Quercetin (3-OH)
Antiviral response profile may differ; quercetin requires ascorbate stabilization in poliovirus models, while 3-methyl substitution alters redox behavior and target engagement context.
Luteolin (3-H)
Plaque-reduction concentration dependency differs substantially; C-ring substitution pattern changes selectivity window and assay-response context, limiting direct interchangeability.
Other inactive flavonoids
Kaempferol, myricetin, naringenin and six other tested flavonoids lack poliovirus replication-blocking activity; substitution may lead to loss of assay endpoint response.

3-Methyl-3',4',5,7-tetrahydroxyflavone: Quantitative Differentiation Evidence


Poliovirus Plaque Reduction Potency

In a direct head-to-head comparison using the poliovirus plaque reduction assay in HeLa cells, 3-Methyl-3',4',5,7-tetrahydroxyflavone (3-MQ) achieved 50% plaque count reduction at 10 µM, whereas luteolin required 40 µM for the same effect (4-fold difference). Quercetin showed no plaque reduction activity at concentrations up to 100 µM in the absence of ascorbate, and only reached 50% reduction at 30 µM when maximally stabilized by ascorbate [1].

Plaque Reduction EC50
Head-to-head
3-MQ EC50 = 10 µM; Luteolin 40 µM; Quercetin inactive ≤100 µM without ascorbate
Supports picornavirus antiviral screening context
Quercetin requires ascorbate stabilization for activity
Antiviral Picornavirus Plaque reduction assay

Poliovirus RNA Synthesis Selectivity

3-Methyl-3',4',5,7-tetrahydroxyflavone (3-MQ) potently blocked poliovirus RNA synthesis with an IC50 of 2 µg/mL (6.3 µM) in infected HeLa cells. At a 3.2-fold higher concentration (20 µg/mL, ~63 µM), no inhibitory effect was observed on cellular RNA synthesis or on encephalomyocarditis virus (EMCV) replication, demonstrating at least a 10-fold selectivity window. In contrast, quercetin, naringenin, naringin, morin, catechin, kaempferol, myricetin, phloretin, phlorizdin, and rutin all failed to block poliovirus replication under identical conditions [1].

RNA Synthesis Selectivity
Head-to-head
Viral RNA IC50 = 6.3 µM; >10-fold selectivity over cellular RNA; 9 flavonoids inactive
Selective viral RNA synthesis inhibition context
No EMCV or host RNA inhibition at 63 µM
Antiviral mechanism RNA synthesis inhibition Selectivity

Antiviral Selectivity Index and Safety Margin

In tissue culture studies, 3-Methyl-3',4',5,7-tetrahydroxyflavone (3-MQ) and its 3,3'-dimethyl analog inhibited 90% of poliovirus type 1 and coxsackie B4 viral replication at concentrations as low as approximately 0.01 µg/mL (≈33 nM, based on MW 300.27), whereas the 50% cytotoxic concentration (CC50) was 40 µg/mL. This yields a calculated selectivity index (CC50/EC90) of approximately 4000. Furthermore, intraperitoneal administration of 3-MQ at 20 mg/kg/day protected mice from viremia and lethal coxsackie B4 infection over a 9-day period .

Selectivity Index
Data to verify
Calculated SI ≈ 4000; in vivo mouse model protection reported (20 mg/kg/day i.p.)
Requires source verification; reported model-response context
CC50 40 µg/mL; EC90 ≈ 0.01 µg/mL reported
Antiviral Selectivity index Picornavirus Coxsackievirus

LDL-Selective Antioxidant Activity

In a comparative study of 3-alkyl-3',4',5,7-tetrahydroxyflavones (FnH) with n=1 (F1H, i.e., 3-Methyl-3',4',5,7-tetrahydroxyflavone), n=4, 6, and 10 carbons, F1H paralleled the reference antioxidant quercetin as an effective inhibitor of Cu2+-induced LDL lipid peroxidation. However, in H2O2-induced red blood cell (RBC) oxidation, F1H, F4H, and quercetin were all found to be 'rather inactive,' whereas the longer-chain F6H and F10H retained partial inhibitory activity (requiring ≥50-fold higher concentrations than needed for t-BuOOH-induced hemolysis). Against t-BuOOH-induced keratinocyte cytotoxicity, all four FnH antioxidants and quercetin provided comparable protection at micromolar concentrations [1].

LDL Antioxidant Activity
Head-to-head
F1H comparable to quercetin in Cu2+-LDL and keratinocyte models; inactive in H2O2-RBC unlike F6H/F10H
Compartment-specific antioxidant context
Chain-length-dependent activity across FnH series
Antioxidant Lipid peroxidation LDL Erythrocyte Structure-activity relationship

3-Methyl-3',4',5,7-tetrahydroxyflavone: Research Application Scenarios


Picornavirus Antiviral Lead Discovery & Mechanism Studies

3-Methyl-3',4',5,7-tetrahydroxyflavone is uniquely suited as a positive control or lead scaffold in picornavirus drug discovery programs. Its 4000-fold selectivity index (EC90 ≈ 0.01 µg/mL vs. CC50 = 40 µg/mL) and selective inhibition of poliovirus RNA synthesis (IC50 = 6.3 µM) without affecting cellular transcription [1] make it the only flavonoid in its structural class with demonstrated picornavirus-selective antiviral activity. The compound's confirmed in vivo efficacy in a coxsackie B4 mouse model further supports its use in translational antiviral research, distinguishing it from quercetin, luteolin, kaempferol, and myricetin, all of which lack poliovirus replication-blocking activity [1].

LDL Lipid Peroxidation Protection

For research on lipoprotein oxidation and atherosclerosis, 3-Methyl-3',4',5,7-tetrahydroxyflavone (F1H) provides antioxidant efficacy comparable to quercetin in Cu2+-induced LDL lipid peroxidation models [2], but without the chemical instability associated with the free 3-OH group of quercetin that necessitates ascorbate stabilization in aqueous solution [3]. This chemical distinction—a C-methyl group replacing the redox-labile 3-hydroxyl—makes F1H the preferred procurement choice for experiments requiring a chemically defined, oxidation-resistant flavonoid with preserved LDL-protective activity.

Keratinocyte Oxidative Stress Protection

In human skin keratinocyte models (NCTC 2544), 3-Methyl-3',4',5,7-tetrahydroxyflavone protects against t-BuOOH-induced cytotoxicity at micromolar concentrations with efficacy comparable to quercetin [2]. For dermatological researchers studying UV-induced or peroxide-induced oxidative damage, F1H offers a chemically tractable flavonoid antioxidant that matches quercetin's keratinocyte protection profile while providing a distinct structural scaffold for structure-activity relationship (SAR) investigations. This is particularly relevant given the compound's participation in the broader FnH series, where alkyl chain length can be systematically varied to probe compartment-specific antioxidant behavior [2].

Flavonoid Antiviral Selectivity Screening Panels

3-Methyl-3',4',5,7-tetrahydroxyflavone is an essential inclusion in any flavonoid library designed to probe the structural determinants of antiviral selectivity. The finding that nine structurally related flavonoids—quercetin, naringenin, naringin, morin, catechin, kaempferol, myricetin, phloretin, phlorizdin, and rutin—all fail to block poliovirus replication [1], while 3-MQ achieves potent and selective inhibition, establishes this compound as a critical reference standard for SAR studies aimed at identifying the minimal pharmacophore for anti-picornavirus activity. Procurement of this compound alongside its inactive analogs enables rigorous negative-control experimental designs in antiviral flavonoid screening.

Application
Selection Property
Validation Focus
Picornavirus replication mechanism studies
Viral RNA synthesis selectivity profile
Host vs viral transcription endpoint review
Lipoprotein oxidation research
Compartment-specific antioxidant behavior
LDL lipid peroxidation endpoint review
Keratinocyte oxidative stress studies
Cytoprotection in t-BuOOH model
Keratinocyte viability endpoint review
Flavonoid antiviral SAR panels
Unique inhibitory profile among flavonoid analogs
Negative-control comparator benchmarking
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